N1-2-Naphthyl-alpha-asparagine
Overview
Description
N1-2-Naphthyl-alpha-asparagine is a non-protein amino acid derivative with the molecular formula C14H14N2O3 and a molecular weight of 258.27 g/mol. This compound has shown promise in various applications, including biomedical research, pharmacology, and nanotechnology.
Mechanism of Action
Target of Action
N1-2-Naphthyl-alpha-asparagine, also known as Asp-beta-naphthylamide or H-Asp-betaNA, is a derivative of the amino acid asparagine . The primary targets of this compound are likely to be similar to those of asparagine, which include sodium-coupled neutral amino acid transporters and asparagine synthetase . These targets play crucial roles in amino acid transport and the metabolism of toxic ammonia in the body .
Mode of Action
Asparagine, from which this compound is derived, is known to play a significant role in the metabolism of toxic ammonia in the body . Asparagine synthase attaches ammonia to aspartic acid in an amidation reaction . Asparagine is also used as a structural component in many proteins .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be similar to those affected by asparagine. Asparagine is involved in the metabolism of toxic ammonia in the body through the action of asparagine synthase . Two enzymes are involved in asparagine metabolism: asparagine synthase (ASNS), which catalyses glutamine- or ammonia-dependent asparagine synthesis from aspartate, and asparaginase (ASNase), which hydrolyses asparagine to aspartate .
Pharmacokinetics
The adme (absorption, distribution, metabolism, and excretion) properties of asparagine, from which this compound is derived, are known to some extent . Asparagine is a non-essential amino acid that can be biosynthesized in the body and is also obtained from dietary sources .
Result of Action
Asparagine is known to be critical for the production of the body’s proteins, enzymes, and muscle tissue . It is also claimed to balance nervous system function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-2-Naphthyl-alpha-asparagine typically involves the reaction of 2-naphthylamine with alpha-asparagine under specific conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
N1-2-Naphthyl-alpha-asparagine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may yield naphthylamines .
Scientific Research Applications
N1-2-Naphthyl-alpha-asparagine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in cellular processes and as a probe for studying protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials and nanotechnology applications.
Comparison with Similar Compounds
Similar Compounds
Naphthalene: A simple aromatic hydrocarbon with a similar structure.
Naphthylamine: An aromatic amine derived from naphthalene.
Alpha-asparagine: An amino acid with a similar structure to N1-2-Naphthyl-alpha-asparagine.
Uniqueness
This compound is unique due to its combination of a naphthyl group and an alpha-asparagine moiety. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse biological activities .
Properties
IUPAC Name |
3-amino-4-(naphthalen-2-ylamino)-4-oxobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c15-12(8-13(17)18)14(19)16-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8,15H2,(H,16,19)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMVHTZHFWHHIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40979721 | |
Record name | 3-Amino-4-hydroxy-4-[(naphthalen-2-yl)imino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40979721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
635-91-6 | |
Record name | Aspartic acid beta-naphthylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-4-hydroxy-4-[(naphthalen-2-yl)imino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40979721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-3-amino-4-(2-naphthylamino)-4-oxobutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.222 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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